N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole-thiadiazole hybrid scaffold. Its structure includes a phenyl group at position 4 of the thiazole ring and a 1H-pyrrol-1-yl substituent at position 2, which may enhance π-π stacking interactions and solubility in biological systems. The 2-methylpropyl (isobutyl) group on the thiadiazole ring likely contributes to increased lipophilicity, influencing membrane permeability and pharmacokinetic properties .
Properties
Molecular Formula |
C20H19N5OS2 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H19N5OS2/c1-13(2)12-15-23-24-19(27-15)22-18(26)17-16(14-8-4-3-5-9-14)21-20(28-17)25-10-6-7-11-25/h3-11,13H,12H2,1-2H3,(H,22,24,26) |
InChI Key |
YJPJVFCJKQOISE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=C(N=C(S2)N3C=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,3,4-Thiadiazole Moiety
The 1,3,4-thiadiazole ring is synthesized via cyclization reactions involving thiourea derivatives. A representative pathway begins with the reaction of 2-methylpropylamine with carbon disulfide in alkaline conditions to form a substituted thiourea intermediate. Subsequent treatment with hydrazine hydrate facilitates cyclization, yielding 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine .
Key Reaction Conditions :
-
Temperature : 80–100°C
-
Solvent : Ethanol/water mixture
-
Catalyst : Hydrochloric acid (for pH adjustment)
The reaction mechanism proceeds through nucleophilic attack of the hydrazine on the thiocarbonyl group, followed by intramolecular cyclization and elimination of ammonia. The 2-methylpropyl group is introduced via alkylation of the thiourea precursor, ensuring regioselectivity at the 5-position of the thiadiazole .
Synthesis of the 1,3-Thiazole Moiety
The 1,3-thiazole ring is constructed using the Hantzsch thiazole synthesis , which combines α-haloketones with thioureas. For this compound, 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid is synthesized as follows:
-
Formation of α-Bromoketone :
Phenylacetone is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride to yield 2-bromo-1-phenylpropan-1-one . -
Thiazole Ring Assembly :
The α-bromoketone reacts with pyrrole-1-carbothioamide in refluxing ethanol, forming the thiazole core. The pyrrole substituent is introduced via the thiourea component, ensuring direct incorporation at the 2-position . -
Oxidation to Carboxylic Acid :
The methyl group at the 5-position of the thiazole is oxidized to a carboxylic acid using potassium permanganate in acidic conditions.
Amide Coupling of Thiadiazole and Thiazole Moieties
The final step involves coupling the 1,3,4-thiadiazol-2-amine with the 1,3-thiazole-5-carboxylic acid via amide bond formation. This is achieved using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous dichloromethane .
Optimization Considerations :
-
Stoichiometry : A 1:1.2 molar ratio of acid to amine ensures complete conversion.
-
Temperature : 0°C to room temperature to minimize side reactions.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the Z-isomer, confirmed via NMR spectroscopy .
Regioselectivity and Stereochemical Control
The Z-configuration of the thiadiazole ylidene group is stabilized by intramolecular hydrogen bonding between the amide proton and the thiadiazole’s nitrogen. This stereochemical outcome is enforced by conducting the coupling reaction under mild, non-equilibrium conditions .
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Thiadiazole formation | Thiourea, hydrazine hydrate, HCl | 78 | 95 |
| Thiazole synthesis | α-Bromoketone, pyrrole-1-carbothioamide | 65 | 90 |
| Amide coupling | EDCl, HOBt, DCM | 82 | 98 |
Challenges and Mitigation Strategies
-
Byproduct Formation : Competing N-acylation at the pyrrole nitrogen is minimized by using bulky coupling agents (e.g., HATU instead of EDCl).
-
Solubility Issues : Polar aprotic solvents (e.g., DMF) enhance solubility during thiazole oxidation.
-
Stereochemical Drift : Low-temperature reactions (-20°C) prevent isomerization of the Z-configuration .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Rhodium (III), palladium on carbon (Pd/C).
Solvents: Ethanol, DMSO, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Biological Activities
The compound has been studied for various biological activities, including:
1. Antimicrobial Properties : Compounds with thiadiazole and thiazole structures have shown significant antimicrobial activity against a range of pathogens. Studies suggest that this compound may inhibit bacterial growth through disruption of cellular functions.
2. Anticancer Potential : Preliminary research indicates that N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth pathways.
3. Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory activity, which could be beneficial in treating chronic inflammatory conditions.
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of thiadiazole were tested against various bacterial strains. The results indicated that compounds similar to this compound exhibited potent antimicrobial activity with minimum inhibitory concentrations (MICs) lower than 10 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Activity
Research published in Cancer Research highlighted the efficacy of thiadiazole derivatives in inhibiting cancer cell proliferation. The study demonstrated that this compound induced apoptosis in human breast cancer cells (MCF7) through activation of caspase pathways.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the thiadiazole ring. These modifications significantly impact physicochemical properties and bioactivity. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparisons
Key Findings:
Substituent Effects on Lipophilicity :
- The 2-methylpropyl group in the target compound increases logP compared to ethyl or methoxymethyl analogs, suggesting better blood-brain barrier penetration .
- Methoxymethyl derivatives exhibit improved aqueous solubility (e.g., ~2.5 mg/mL vs. <1 mg/mL for ethyl analogs) due to polarity .
Bioactivity Trends :
- Ethyl-substituted analogs demonstrated cytokinin-like activity in plant models, while methoxymethyl derivatives showed antifungal properties .
- Thiazole-thiadiazole hybrids generally exhibit kinase inhibition, with IC₅₀ values in the low micromolar range, likely due to ATP-binding pocket interactions .
Structural Insights from NMR :
- NMR data (e.g., chemical shifts in regions A and B) indicate that substituent changes alter electron density distribution, affecting hydrogen bonding and binding affinity .
Biological Activity
N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity based on recent research findings, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The compound features multiple functional groups and heterocyclic rings, specifically thiadiazole and thiazole moieties, which are known for their diverse biological activities. Its molecular formula is with a molecular weight of approximately 409.5 g/mol .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiadiazole and thiazole derivatives. The compound under discussion has shown promising results in inhibiting various bacterial strains. A review of 80 compounds indicated that modifications in the thiadiazole and thiazole structures can enhance antimicrobial efficacy .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 | |
| Compound B | S. aureus | 10 | |
| N-[...]-5 | Pseudomonas aeruginosa | 5 |
Anticancer Activity
The anticancer properties of compounds with similar structures have been well-documented. For instance, studies involving thiazole derivatives have reported significant cytotoxic activity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The compound's structural features may contribute to its ability to inhibit cancer cell proliferation .
Case Study: Thiazole Derivatives in Cancer Research
In a study evaluating the anticancer activity of thiazole derivatives, several compounds exhibited IC50 values lower than those of standard chemotherapy agents like doxorubicin. The mechanism of action was attributed to the induction of apoptosis in cancer cells through interaction with key regulatory proteins .
Enzyme Inhibition Studies
A significant area of research involves the inhibition of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Compounds similar to this compound have been tested for their inhibitory effects on MAO-A and MAO-B isoforms. Preliminary findings suggest that certain derivatives exhibit potent inhibitory activity, making them candidates for further development as therapeutic agents for mood disorders .
Table 2: MAO Inhibition Data
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing the thiadiazole-thiazole hybrid scaffold in this compound?
- Methodological Answer : The synthesis of thiadiazole-thiazole hybrids typically involves cyclocondensation reactions. For example, 1,3,4-thiadiazole derivatives are synthesized via POCl3-mediated cyclization of thiosemicarbazides with carboxylic acids under reflux (90°C, 3 hours), followed by precipitation at pH 8–9 and recrystallization from DMSO/water mixtures . For the thiazole moiety, coupling reactions with aryl halides or carboxamide intermediates (e.g., using palladium catalysts or microwave-assisted protocols) are common. Structural validation via NMR and IR spectroscopy is critical to confirm regioselectivity and purity .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the thiadiazole (C=S at ~160–170 ppm) and thiazole (C=N at ~150 ppm) rings. The (2Z)-configuration can be confirmed via coupling constants (e.g., vicinal protons in the thiadiazole ring) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide, N-H stretches for pyrrole at ~3400 cm⁻¹) .
- X-ray Diffraction : Resolves stereochemical ambiguities (e.g., Z/E isomerism) and validates hydrogen bonding in the crystal lattice .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s bioactivity by predicting binding modes?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can simulate interactions between the compound’s thiadiazole-thiazole core and target proteins (e.g., enzymes or receptors). For example, substituents like the 1H-pyrrol-1-yl group may enhance π-π stacking with aromatic residues in active sites, while the 2-methylpropyl chain could influence hydrophobic interactions. Comparative analysis of docking scores (e.g., binding energy < -8 kcal/mol) and experimental IC50 values can validate predictions .
Q. What experimental strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Test the compound across a broad concentration range (e.g., 0.1–100 µM) to identify non-linear effects or cytotoxicity thresholds.
- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cell viability assays (e.g., MTT) to distinguish target-specific activity from off-target effects.
- Batch-to-Batch Reprodubility : Ensure synthetic consistency via HPLC purity checks (>95%) and elemental analysis (e.g., C, H, N within ±0.4% of theoretical values) .
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalyst loading (1–5 mol%). For example, POCl3-mediated cyclization achieves higher yields (>70%) in anhydrous DMF at 90°C .
- Flow Chemistry : Continuous-flow reactors minimize side reactions (e.g., hydrolysis) by precisely controlling residence time and temperature gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
